2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core fused with a 2-chloropyrimidinyl substituent. Its structural complexity and substituent diversity distinguish it from simpler tetrahydroisoquinoline derivatives, warranting detailed comparisons with analogs to elucidate structure-activity relationships (SARs) and metabolic pathways .
Properties
Molecular Formula |
C13H12ClN3 |
|---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H12ClN3/c14-13-15-7-5-12(16-13)17-8-6-10-3-1-2-4-11(10)9-17/h1-5,7H,6,8-9H2 |
InChI Key |
HPNPORHBFJRDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 2-chloropyrimidine with 1,2,3,4-tetrahydroisoquinoline under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Isoquinoline derivatives with potential pharmacological activities.
Reduction: Dihydropyrimidine derivatives with altered electronic properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. A study demonstrated that derivatives of tetrahydroisoquinoline showed selective cytotoxicity towards various cancer cell lines, suggesting potential for development as anticancer agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that it may exert protective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Antimicrobial Properties
There is emerging evidence that 2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibits antimicrobial activity. Research has shown effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study involving the synthesis of tetrahydroisoquinoline derivatives reported that certain modifications enhanced cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with 2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline significantly reduced neuronal cell death and improved cognitive function in animal models. This highlights its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses and potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the tetrahydroisoquinoline core significantly influences physical and chemical properties. Key analogs include:
Neurotoxic Potential and Parkinsonian Links
MPTP and N-methylated tetrahydroisoquinolines induce Parkinsonism by damaging dopaminergic neurons in the substantia nigra. The target compound’s structural similarity to these neurotoxins raises questions about its safety profile. However, the bulky chloropyrimidinyl group may sterically hinder interactions with MAO or dopamine transporters, mitigating neurotoxic effects observed in MPTP and its analogs .
Biological Activity
2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with a 2-chloropyrimidine moiety. Its molecular formula is with a molecular weight of approximately 219.67 g/mol. The presence of the pyrimidine ring is crucial for its biological activity.
The biological activity of 2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline:
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that 2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- CNS Activity : In a pharmacological assessment involving animal models, the compound was found to enhance dopamine receptor signaling. This suggests potential applications in treating disorders such as Parkinson's disease or schizophrenia.
- Enzymatic Studies : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
